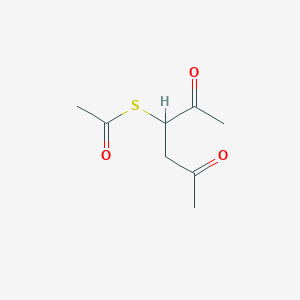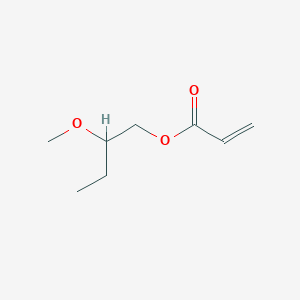
Methyl 3-(triethylsilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(triethylsilyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a triethylsilyl group, which is known for its chemical inertness and large molecular volume .
Méthodes De Préparation
Methyl 3-(triethylsilyl)propanoate can be synthesized through various methods. One common approach is the esterification of 3-(triethylsilyl)propanoic acid with methanol in the presence of a strong acid catalyst . Another method involves the reaction of 3-(triethylsilyl)propanoic acid chloride with methanol under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-(triethylsilyl)propanoate undergoes several types of chemical reactions:
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-(triethylsilyl)propanol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-(triethylsilyl)propanoate involves its ability to act as a protecting group for carboxylic acids. The triethylsilyl group provides steric hindrance, preventing unwanted reactions at the carboxyl site . This makes it useful in multi-step synthetic processes where selective protection and deprotection are required.
Comparaison Avec Des Composés Similaires
Methyl 3-(triethylsilyl)propanoate can be compared with other esters and silyl-protected compounds:
Methyl 3-(trimethylsilyl)propanoate: Similar in structure but with a smaller silyl group, making it less sterically hindered.
Ethyl 3-(triethylsilyl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-(triethylsilyl)butanoate: Similar but with an additional carbon in the chain, affecting its physical and chemical properties.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and chemical stability, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
55453-18-4 |
|---|---|
Formule moléculaire |
C10H22O2Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
methyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C10H22O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h5-9H2,1-4H3 |
Clé InChI |
XXZXKTZSYXNGDR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)






